molecular formula C7H9BrN2OS B1282672 2-Bromo-N-1,3-thiazol-2-ylbutanamide CAS No. 116200-99-8

2-Bromo-N-1,3-thiazol-2-ylbutanamide

Cat. No. B1282672
M. Wt: 249.13 g/mol
InChI Key: AKJINHVPVKYWNC-UHFFFAOYSA-N
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Description

2-Bromo-N-1,3-thiazol-2-ylbutanamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of a bromine atom and a thiazole ring in its structure. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 2-Bromo-N-1,3-thiazol-2-ylbutanamide.

Synthesis Analysis

The synthesis of related compounds involves the use of bromine-containing reagents and thiazole derivatives. For instance, the synthesis of antipyrine derivatives with bromine substituents has been reported to yield good results and is characterized spectroscopically . Similarly, the reaction of N-(anthracen-9-yl)-N'-ethylthiourea with bromoacetic acid derivatives demonstrates the potential for creating thiazole-containing compounds through regioselective synthesis . These methods could potentially be adapted for the synthesis of 2-Bromo-N-1,3-thiazol-2-ylbutanamide.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-N-1,3-thiazol-2-ylbutanamide has been elucidated using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the X-ray structure and Hirshfeld surface analysis of antipyrine derivatives reveal the importance of intermolecular interactions, such as hydrogen bonds and π-interactions, in stabilizing the crystal structure . These techniques could be employed to determine the molecular structure of 2-Bromo-N-1,3-thiazol-2-ylbutanamide and to understand its intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of bromine and thiazole-containing compounds can lead to a variety of reactions. The regioselectivity observed in the synthesis of 2-imino-1,3-thiazolidin-4-ones suggests that the bromine atom plays a significant role in determining the outcome of the reaction . Additionally, the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone indicates that brominated compounds can undergo further functionalization to produce a range of thiazole derivatives . These findings suggest that 2-Bromo-N-1,3-thiazol-2-ylbutanamide could participate in various chemical reactions, leading to the formation of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromine and thiazole-containing compounds are influenced by their molecular structure. The presence of a bromine atom can impact the compound's reactivity, boiling point, and density. Thiazole rings contribute to the compound's aromaticity and electronic properties. The antifungal and antibacterial activities of a Cd(II) complex derived from a bromo thiazolyl azo compound , as well as the antidepressant activity of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives , highlight the potential biological relevance of such compounds. These properties would be important to consider when analyzing 2-Bromo-N-1,3-thiazol-2-ylbutanamide.

Scientific Research Applications

Thiazole-based Drug Development

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The thiazole moiety, which is part of the “2-Bromo-N-1,3-thiazol-2-ylbutanamide” structure, is an important heterocycle in the world of chemistry . It has been contributing to the development of various drugs and biologically active agents .
  • Methods of Application: The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows for many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
  • Results or Outcomes: Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Antibacterial Activity

  • Scientific Field: Microbiology
  • Application Summary: Compounds that combine thiazole and sulfonamide, groups with known antibacterial activity, represent a promising antibacterial therapeutic strategy .
  • Methods of Application: In this work, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide were synthesized .
  • Results or Outcomes: The specific results or outcomes of this research are not provided in the source .

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Application Summary: Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
  • Methods of Application: The antioxidant activity of thiazole derivatives is typically evaluated using various in vitro assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
  • Results or Outcomes: The specific results or outcomes of this research are not provided in the source .

Antiviral Activity

  • Scientific Field: Virology
  • Application Summary: Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections .
  • Methods of Application: The antiviral activity of thiazole derivatives is typically evaluated using various in vitro and in vivo assays .
  • Results or Outcomes: The specific results or outcomes of this research are not provided in the source .

Antifungal Activity

  • Scientific Field: Mycology
  • Application Summary: Thiazole derivatives have been found to exhibit antifungal activity . Antifungal drugs are a class of medication used specifically for treating fungal infections .
  • Methods of Application: The antifungal activity of thiazole derivatives is typically evaluated using various in vitro and in vivo assays .
  • Results or Outcomes: The specific results or outcomes of this research are not provided in the source .

Neuroprotective Activity

  • Scientific Field: Neuroscience
  • Application Summary: Thiazole derivatives have been found to exhibit neuroprotective activity . Neuroprotective drugs are medications that protect the brain and spinal cord from damage .
  • Methods of Application: The neuroprotective activity of thiazole derivatives is typically evaluated using various in vitro and in vivo assays .
  • Results or Outcomes: The specific results or outcomes of this research are not provided in the source .

properties

IUPAC Name

2-bromo-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c1-2-5(8)6(11)10-7-9-3-4-12-7/h3-5H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJINHVPVKYWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552704
Record name 2-Bromo-N-(1,3-thiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-1,3-thiazol-2-ylbutanamide

CAS RN

116200-99-8
Record name 2-Bromo-N-2-thiazolylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116200-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(1,3-thiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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